Isodihydrocadambine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isodihydrocadambine can be isolated from Neolamarckia cadamba using various chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) . The isolation process typically involves extracting the plant material with solvents like methanol or ethanol, followed by fractionation and purification steps .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification from natural sources .
Chemical Reactions Analysis
Types of Reactions
Isodihydrocadambine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as indolopyridine alkaloids and other rearranged compounds .
Scientific Research Applications
Isodihydrocadambine has a wide range of scientific research applications:
Mechanism of Action
Isodihydrocadambine exerts its effects through various molecular targets and pathways. It is known to interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic outcomes . For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its antiproliferative and anticancer effects are linked to the inhibition of specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Isodihydrocadambine is structurally related to other indole alkaloids such as cadambine and dihydrocadambine . These compounds share similar pharmacological properties but differ in their specific molecular structures and biological activities . For instance, cadambine and dihydrocadambine also exhibit anticancer and antimalarial activities, but their potency and mechanisms of action may vary .
List of Similar Compounds
- Cadambine
- Dihydrocadambine
- Indolopyridine alkaloids
This compound stands out due to its unique combination of pharmacological properties and its potential for diverse scientific applications.
Properties
IUPAC Name |
methyl 14-(hydroxymethyl)-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O10/c1-36-25(35)15-11-37-26(39-27-24(34)23(33)22(32)19(10-31)38-27)20-14(15)8-17-21-13(6-7-29(17)18(20)9-30)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCECVXQMCZMWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC3C4=C(CCN3C2CO)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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